molecular formula C11H18N4O3S B4678810 N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4678810
M. Wt: 286.35 g/mol
InChI Key: JYSOHYMLAJDERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide is complex and involves multiple pathways. In cancer research, this compound has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival, including AKT, mTOR, and NF-κB. In inflammation and pain research, this compound has been found to modulate the activity of various receptors and ion channels involved in pain and inflammation, including TRPV1, P2X3, and Nav1.7.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In inflammation and pain research, this compound has been found to reduce the production of pro-inflammatory cytokines, inhibit the activation of inflammatory cells, and reduce pain sensitivity.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide is its potent and selective activity against cancer cells and inflammatory cells, which makes it an attractive candidate for drug development. In addition, this compound has been found to exhibit low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its complex mechanism of action, which makes it difficult to study and optimize for specific therapeutic applications.

Future Directions

There are several future directions for N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide research. In cancer research, future studies could focus on optimizing the structure of this compound to enhance its potency and selectivity against cancer cells, as well as investigating its potential synergy with other chemotherapy drugs. In inflammation and pain research, future studies could focus on investigating the role of this compound in chronic pain conditions and developing novel drug delivery systems to enhance its efficacy and reduce its side effects. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and drug development.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity. In inflammation and pain research, this compound has been found to exhibit potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells.

properties

IUPAC Name

N-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-14-7-5-10(13-14)12-11(16)9-4-3-6-15(8-9)19(2,17)18/h5,7,9H,3-4,6,8H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSOHYMLAJDERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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